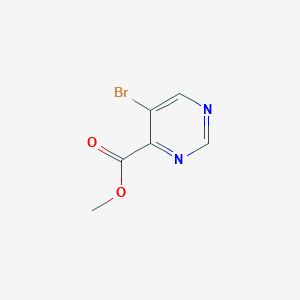

Methyl 5-bromopyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-bromopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPQZWPAEGFTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672209 | |

| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009826-93-0 | |

| Record name | Methyl 5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 5-bromopyrimidine-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its core physical and chemical properties, present a detailed, field-proven synthesis protocol, and discuss its reactivity and critical applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound for strategic application in their work.

Introduction: A Key Intermediate in Kinase Inhibitor Synthesis

This compound is a functionalized pyrimidine derivative of significant interest in the pharmaceutical industry. Its structure is distinguished by three key features: a pyrimidine core, a bromine atom at the C5 position, and a methyl ester at the C4 position. This specific arrangement of functional groups makes it an exceptionally versatile synthon.

The pyrimidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and approved drugs, including the oncology therapeutic Gleevec® and the antiviral Etravirine®.[1] The bromine atom serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the strategic introduction of diverse molecular fragments. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives.

Notably, this compound is a key intermediate in the synthesis of potent and selective protein kinase CK2 inhibitors, such as the clinical candidate CX-5011.[1] The limited commercial availability and historically inefficient synthesis routes for this compound have presented significant challenges, underscoring the need for a robust and accessible preparation method.[1] This guide aims to provide the essential technical data and protocols to empower researchers in leveraging this valuable molecule.

Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental for its handling, reaction setup, purification, and formulation. The key physicochemical data for this compound are summarized below. It is critical to note that while data for the target compound (CAS: 1009826-93-0) is available, some physical properties like melting and boiling points are more readily reported for its isomer, Methyl 5-bromopyrimidine-2-carboxylate (CAS: 89581-38-4). These are included for reference but should be treated with caution.

| Property | Value | Source |

| IUPAC Name | Methyl 5-bromo-4-pyrimidinecarboxylate | N/A |

| CAS Number | 1009826-93-0 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][4][5] |

| Molecular Weight | 217.02 g/mol | [2][4][5] |

| Appearance | White to light yellow solid (Predicted) | [4][5] |

| Melting Point | 149 °C (for 2-carboxylate isomer) | [4][5][6] |

| Boiling Point | 314.4 °C (Predicted, for 2-carboxylate isomer) | [4][6] |

| Solubility | Soluble in Methanol (for 2-carboxylate isomer) | [4][6] |

| Purity | Typically ≥98% | [2][5] |

Synthesis and Purification: A Modern Approach

Historical syntheses of this compound, such as the condensation of formamidine acetate with mucobromic acid, are notoriously low-yielding (3-8%) and require laborious purification.[1] A modern, more efficient approach utilizes a Minisci radical reaction, which offers a higher-yielding, one-step synthesis from inexpensive starting materials.[1]

Rationale for Synthesis Strategy: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles. In this context, it allows for the regioselective introduction of an alkoxycarbonyl group onto the 5-bromopyrimidine core.

Causality behind the choice:

-

Efficiency: It reduces a multi-step, low-yield process into a single, higher-yielding step (48% for the ethyl ester).[1]

-

Regioselectivity: The reaction demonstrates high selectivity for the desired C4 position over the C2 position, minimizing the formation of unwanted isomers.[1]

-

Cost-Effectiveness: It proceeds from inexpensive and readily available 5-bromopyrimidine.[1]

Experimental Protocol: Minisci Synthesis of this compound

This protocol is adapted from the published synthesis of the corresponding ethyl ester.[1]

Materials:

-

5-Bromopyrimidine

-

Methyl pyruvate

-

Ammonium persulfate

-

Silver nitrate

-

Toluene

-

Deionized water

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 5-bromopyrimidine (1.0 eq) in a biphasic mixture of toluene and water (1:1 v/v) is added methyl pyruvate (4.0 eq) and acetic acid (2.0 eq).

-

The mixture is stirred vigorously to ensure emulsification.

-

A solution of ammonium persulfate (1.5 eq) and silver nitrate (0.2 eq) in water is prepared.

-

The ammonium persulfate/silver nitrate solution is added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic and should be monitored.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of 5-bromopyrimidine.

-

Upon completion, the phases are separated. The aqueous phase is extracted with toluene (3x).

-

The combined organic phases are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification and Validation

The crude product is typically purified via column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure and identify characteristic proton signals.

-

Mass Spectrometry (MS): To verify the molecular weight and characteristic Br isotope pattern.

-

HPLC: To determine purity.

This multi-step validation ensures the material is of sufficient quality for subsequent use in drug discovery workflows.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

While comprehensive published spectra for this compound are scarce, its analytical profile can be reliably predicted based on its structure. Researchers synthesizing this compound should expect the following spectral characteristics.

| Technique | Predicted Characteristics |

| ¹H NMR (CDCl₃) | δ ~9.2 ppm (s, 1H, H2-pyrimidine), δ ~8.9 ppm (s, 1H, H6-pyrimidine), δ ~4.0 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=O, ester), δ ~160-155 ppm (C2, C6-pyrimidine), δ ~135 ppm (C4-pyrimidine), δ ~120 ppm (C5-pyrimidine), δ ~53 ppm (-OCH₃) |

| Mass Spec (EI) | M⁺ peak at m/z 216 and M⁺+2 peak at m/z 218 in an approximate 1:1 ratio, characteristic of a single bromine atom. |

| FT-IR (KBr) | ~1730 cm⁻¹ (C=O stretch, ester), ~1550-1400 cm⁻¹ (C=C and C=N stretches, aromatic ring) |

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

Suzuki Coupling (at C5-Br): The bromine atom is readily displaced via palladium-catalyzed Suzuki coupling with various boronic acids and esters. This is the key transformation used in the synthesis of the protein kinase CK2 inhibitor CX-5011, where an aminophenylboronic acid is coupled.[1]

-

Other Cross-Coupling Reactions: The C5-Br position is also amenable to other coupling reactions like Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), providing access to a wide range of derivatives.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding 5-bromopyrimidine-4-carboxylic acid under basic conditions (e.g., LiOH, NaOH). This carboxylic acid serves as a valuable intermediate for amide bond formation or other derivatizations.

-

Nucleophilic Aromatic Substitution (SₙAr): While the bromine at the 5-position is not highly activated for SₙAr, the pyrimidine ring itself can undergo nucleophilic attack, although this is less common than reactions at the halogenated site.[7]

Caption: Key reactivity map for this compound in drug discovery.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

Fire Hazards: In case of fire, use dry powder, foam, or carbon dioxide. Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and hydrogen bromide gas.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][6][10] Room temperature storage is generally acceptable.[4][6]

Conclusion

This compound is a high-value building block whose strategic importance in medicinal chemistry, particularly for kinase inhibitor programs, is well-established. While its physical properties are not exhaustively documented in public literature, reliable predictions and modern synthesis protocols, such as the Minisci reaction, make it an accessible and powerful tool for drug discovery. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe implementation in the synthesis of next-generation therapeutics.

References

- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.

- The Royal Society of Chemistry. (2019). Supporting Information.

- ChemBK. (2024, April 9). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester.

- LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.

- Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry.

- American Elements. (n.d.). This compound, 98% Purity, C6H5BrN2O2, 10 grams.

- AbacipharmTech. (n.d.). This compound.

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.

- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.

- PubChem. (n.d.). 5-Bromopyrimidine.

- Aribo Biotechnology. (n.d.). 64224-60-8 | 5-bromopyrimidine-4-carboxylic acid.

- Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

The Strategic Utility of Methyl 5-bromopyrimidine-4-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Rise of a Key Building Block

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence in the building blocks of DNA and RNA makes it an attractive scaffold for the design and development of novel therapeutics, particularly in oncology.[1][2] Within this privileged class of heterocycles, Methyl 5-bromopyrimidine-4-carboxylate has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its strategic placement of a reactive bromine atom and a readily modifiable ester group allows for sequential, site-selective functionalization, making it an ideal starting point for the construction of diverse compound libraries.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its reactivity in key cross-coupling reactions and its application in the synthesis of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 1009826-93-0 | [3] |

| Molecular Formula | C₆H₅BrN₂O₂ | |

| Molecular Weight | 217.02 g/mol | |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 149 °C | [4][5] |

Synthesis of this compound: A Tale of Two Routes

The synthesis of this compound has been approached through various methods, with some proving more efficient than others. Historically, its preparation has been challenging, often resulting in low yields.

Traditional Synthesis: A Low-Yielding but Established Path

One of the earlier reported methods involves a two-step process starting from 5-bromopyrimidine-4-carboxylic acid. This entails the conversion of the carboxylic acid to its corresponding acid chloride, followed by esterification with methanol. However, this route is often plagued by low overall yields, typically in the range of 3-8%.[6] The initial synthesis of the 5-bromopyrimidine-4-carboxylic acid precursor itself involves the condensation of formamidine acetate and mucobromic acid in an alkaline medium, a reaction that can produce a significant amount of byproducts, complicating purification.[6]

Experimental Protocol: Synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid (A Precursor)

This protocol describes the synthesis of a close analogue and highlights a common synthetic strategy for this class of compounds.

-

Preparation of Sodium Ethoxide: Carefully add sodium (356 mg, 15.5 mmol) to ethanol (5.9 mL).

-

Reaction with Acetamidine Hydrochloride: To a stirred suspension of acetamidine hydrochloride (0.91 g, 9.69 mmol), add the freshly prepared sodium ethoxide in ethanol solution (3.5 mL).

-

Addition of Mucobromic Acid: Warm the mixture to 50 °C. Remove the heating bath and add a solution of mucobromic acid (1 g, 3.87 mmol) in ethanol dropwise at a rate that maintains a constant temperature.

-

Further Base Addition: Add an additional portion of the sodium ethoxide in ethanol solution (2 mL).

-

Work-up: After cooling, filter the mixture and evaporate the solvent. Vigorously shake the residue with 2 M hydrochloric acid (2.4 mL).

-

Isolation: Filter the resulting brown precipitate, wash with cold water, and freeze-dry to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid.[7]

Modern Approach: The Minisci Reaction for Higher Efficiency

The Minisci reaction involves the generation of a radical which then adds to the protonated heteroaromatic ring. The choice of solvent and additives is crucial for optimizing the yield and regioselectivity. For the synthesis of the ethyl ester, a toluene-water biphasic system was found to minimize polysubstitution, and the addition of acetic acid increased the conversion rate.[6] It is noted that methyl pyruvate generally gives slightly lower yields than ethyl pyruvate in similar reactions.[1]

Conceptual Workflow: Minisci Synthesis of this compound

Caption: Conceptual workflow for the Minisci synthesis.

Reactivity and Utility in Cross-Coupling Reactions

The synthetic power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring and the presence of the bromine atom at the 5-position make it an excellent substrate for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between sp²-hybridized carbons. This compound is an excellent candidate for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids and their derivatives. This reaction is pivotal in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.

Typical Suzuki-Miyaura Coupling Conditions

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. This compound can be efficiently coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This reaction is essential for introducing nitrogen-containing functionalities that can serve as key pharmacophores or points for further diversification.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of an alkynyl moiety onto the pyrimidine ring of this compound, opening up avenues for the synthesis of compounds with extended, linear geometries, which can be valuable for probing protein binding pockets.

Application in Drug Discovery: The Synthesis of CX-5011

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of CX-5011, a potent inhibitor of protein kinase CK2.[6] CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers, making it an attractive target for cancer therapy.

The synthesis of the tricyclic core of CX-5011 involves a domino Suzuki coupling-intramolecular amide formation between this compound and 2-amino-4-(methoxycarbonyl)phenylboronic acid.[6] This elegant transformation simultaneously constructs a key C-C bond and forms one of the heterocyclic rings of the final molecule, demonstrating the strategic importance of the starting pyrimidine building block.

Spectroscopic Data

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) is not widely available, related bromo-pyrimidine compounds are generally classified as irritants to the skin, eyes, and respiratory tract.[8][9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its versatile reactivity in key cross-coupling reactions, coupled with its role in the synthesis of targeted therapeutics like the CK2 inhibitor CX-5011, underscores its value to drug discovery professionals. While its synthesis has historically been challenging, the development of more efficient methods like the Minisci reaction promises to make this key intermediate more accessible, further accelerating the discovery of novel pyrimidine-based drugs.

References

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (URL not available)

- 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook. (URL not available)

- This compound, 98% Purity, C6H5BrN2O2, 10 grams. (URL not available)

- Methyl 5-bromo-2-(methylamino)

- 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum - ChemicalBook. (URL not available)

- 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum - ChemicalBook. (URL not available)

- 5-Bromopyrimidine(4595-59-9)IR1 - ChemicalBook. (URL not available)

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl

- 13 C NMR Chemical Shifts - Oregon St

- 5-Pyrimidinecarboxylic acid, 4-(4-bromophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-methylpropyl ester - SpectraBase. (URL not available)

- 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. [Link]

- Pyrimidine, 5-bromo- - the NIST WebBook. [Link]

- Esterification of various carboxylic acids with methanol over 0.

- Experimental Study of Esterification of Carboxylic Acid with different alcohol using various C

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Ester synthesis by esterific

- Acid to Ester - Common Conditions. [Link]

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [Link]

- Minisci reactions: Versatile CH-functionalizations for medicinal chemists - ResearchG

- Recent Advances in Minisci-Type Reactions. - SciSpace. [Link]

- Practical and Regioselective Synthesis of C-4-Alkyl

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate (CAS No. 1009826-93-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromopyrimidine-4-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. The document delves into its chemical and physical properties, outlines a robust and efficient synthetic route, and explores its primary application as a critical intermediate in the development of potent protein kinase CK2 inhibitors. A detailed examination of the biological significance of the CK2 signaling pathway is presented to provide context for the therapeutic relevance of this compound. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction

This compound (CAS No. 1009826-93-0) is a halogenated pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom at the 5-position and a methyl carboxylate group at the 4-position, renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, and the presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki coupling. This guide will provide an in-depth analysis of the properties, synthesis, and applications of this compound, with a particular focus on its pivotal role in the synthesis of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1009826-93-0 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Boiling Point | 279.7 ± 20.0 °C at 760 mmHg | N/A |

| Density | 1.7 ± 0.1 g/cm³ | N/A |

| Flash Point | 123.0 ± 21.8 °C | N/A |

| Solubility | While specific quantitative data for this compound is not readily available, a related compound, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, is slightly soluble in water (0.42 g/L) and demonstrates good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO). It is expected that this compound exhibits similar solubility characteristics. | [3][4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5][6] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. While traditional methods have been reported to be low-yielding, a more recent and practical approach involves a one-step Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This method offers a significant improvement in terms of yield and scalability.

Recommended Synthetic Protocol: Minisci Reaction

This protocol is adapted from a published procedure and provides a high-yield, one-step synthesis of the target compound.

Reaction Scheme:

A schematic of the Minisci reaction for the synthesis of this compound.

Materials:

-

5-Bromopyrimidine

-

Methyl pyruvate

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

30% Hydrogen peroxide (H₂O₂)

-

Toluene

-

Deionized water

-

Acetic acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a reaction vessel, prepare a biphasic system of toluene and water.

-

Add 5-bromopyrimidine and methyl pyruvate to the reaction mixture.

-

To a separate solution of iron(II) sulfate heptahydrate in water, slowly add hydrogen peroxide to generate the alkoxycarbonyl radical precursor. The use of acetic acid as a co-solvent at this stage can significantly increase the conversion rate.[7]

-

Add the radical precursor solution to the vigorously stirred biphasic mixture containing the 5-bromopyrimidine.

-

Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

This method has been shown to be highly regioselective for the 4-position of the pyrimidine ring and can produce the desired product in good yield (a 48% yield has been reported for the analogous ethyl ester).[7]

Application in Drug Discovery: Synthesis of a CK2 Inhibitor

The primary and most significant application of this compound is as a key building block in the synthesis of potent and selective inhibitors of protein kinase CK2.

The Role of Protein Kinase CK2 in Disease

Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[8] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous human diseases, most notably cancer.[9] CK2 is known to be overexpressed in many types of tumors and is involved in the regulation of several key oncogenic signaling pathways.[8]

CK2 Signaling Pathways

CK2 exerts its influence by phosphorylating a multitude of protein substrates, thereby modulating the activity of several critical signaling cascades. A simplified representation of some of the key pathways regulated by CK2 is depicted below.

Key signaling pathways modulated by Protein Kinase CK2.

By targeting these pathways, CK2 contributes to the hallmarks of cancer, making it an attractive therapeutic target for the development of novel anti-cancer agents.

Synthesis of a Tricyclic Pyrimido[4,5-c]quinoline CK2 Inhibitor

This compound is a crucial precursor for the synthesis of potent CK2 inhibitors, such as the tricyclic pyrimido[4,5-c]quinoline class of compounds. The synthesis typically involves a domino Suzuki coupling followed by an intramolecular amide formation.

Reaction Scheme:

General synthetic route to a CK2 inhibitor core using this compound.

Spectroscopic Data

Authentic spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data from closely related compounds, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons around 3.9-4.1 ppm. Two singlets in the aromatic region, corresponding to the two pyrimidine protons, would also be anticipated.

-

¹³C NMR: The spectrum would display signals for the methyl carbon of the ester, the ester carbonyl carbon, and the four carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

-

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group, as well as aromatic C-H and C=N stretching vibrations.

Researchers are advised to acquire and interpret their own analytical data for this compound to confirm its identity and purity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of protein kinase CK2 inhibitors. Its efficient one-step synthesis via the Minisci reaction makes it an accessible intermediate for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics targeting CK2 and other relevant biological targets. This technical guide serves as a foundational resource for researchers, providing the necessary information to leverage the full potential of this important chemical entity.

References

- Cozza, G., & Pinna, L. A. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy, 6(1), 1-3.

- Smolecule. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.

- AK Scientific, Inc. (n.d.).

- TCI Chemicals. (n.d.).

- Dominguez, I., Sonenshein, G. E., & Seldin, D. C. (2009). Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer. Cellular and Molecular Life Sciences, 66(11-12), 1850–1857.

- Royal Society of Chemistry. (2019).

- Smolecule. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.

- ChemicalBook. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR.

- ChemicalBook. (n.d.). methyl 5-bromo-2-(methylsulfanyl)

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum.

- ChemBK. (2024). 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester.

- BLD Pharm. (n.d.). 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid.

- PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)

- PubChem. (n.d.). 5-Bromopyrimidine.

- NIST. (n.d.). Pyrimidine, 5-bromo-.

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)

- Le-Coq, A., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1739-1742.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9)IR1.

- ChemicalBook. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid(1196154-93-4) 1 H NMR.

- Chem-Impex. (n.d.).

- MDPI. (2023).

Sources

- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

Methyl 5-bromopyrimidine-4-carboxylate molecular weight

An In-depth Technical Guide to Methyl 5-bromopyrimidine-4-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical building block in contemporary medicinal chemistry. We will explore its fundamental properties, synthesis strategies, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.

Introduction to a Versatile Heterocycle

This compound is a halogenated pyrimidine derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic and structural characteristics make it an ideal starting material for the synthesis of complex, biologically active compounds. Pyrimidine scaffolds are ubiquitous in a wide array of marketed drugs, and the strategic placement of a bromine atom and a methyl ester group on this particular heterocycle provides chemists with two reactive handles for molecular elaboration. This dual functionality is key to its utility, enabling participation in a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Its application has been instrumental in the synthesis of potent inhibitors for protein kinase CK2 and dual endothelin receptor antagonists, highlighting its significance in developing treatments for a range of diseases.[1]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2][3] |

| CAS Number | 1009826-93-0 | [2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Synonyms | 4-Pyrimidinecarboxylic acid, 5-bromo-, methyl ester | [2] |

| InChI Key | XUPQZWPAEGFTMN-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1=NC=NC=C1Br | [5] |

Synthesis Strategies: From Inefficient Classics to a Modern Radical Approach

The accessibility of this compound has been a significant factor in its adoption by medicinal chemists. While older, patented methods exist, they are often plagued by low yields and laborious purification steps.

The Minisci Reaction: A Paradigm of Efficiency

A more contemporary and efficient approach for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters is the Minisci homolytic alkoxycarbonylation.[1] This one-step radical reaction offers a significant improvement in yield and a reduction in the number of synthetic steps compared to classical methods. The reaction proceeds by the homolytic addition of a carboxyl radical to the electron-deficient pyrimidine ring. The choice of a biphasic solvent system (toluene-water) is crucial for minimizing polysubstitution, a common side reaction in radical chemistry. The addition of acetic acid has been found to enhance the conversion rate.[1] This method provides a practical and scalable route to gram quantities of the desired product.[1]

A Note on a Less Favorable Patented Route

An older, two-step patented procedure involves the condensation of formamidine acetate and mucobromic acid, followed by esterification.[1] However, this method has been reported to suffer from low overall yields (3-8%) and the formation of numerous byproducts, necessitating challenging chromatographic purification.[1] This older route serves as a valuable point of comparison, underscoring the significant process improvement offered by the Minisci reaction.

The Role in Drug Discovery: A Gateway to Complex Molecules

The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom at the 5-position. This site is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, with the Suzuki coupling being a prominent example.

Suzuki Coupling: Forging Carbon-Carbon Bonds

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and a wide range of boronic acids or esters. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a broad array of functional groups. In the context of drug discovery, this allows for the facile introduction of diverse aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.

Applications in the Synthesis of Bioactive Molecules

-

Protein Kinase CK2 Inhibitors: this compound was a key intermediate in the synthesis of the tricyclic pyrimido[4,5-c]quinoline core of CX-5011, a potent inhibitor of protein kinase CK2.[1] The synthesis involved a domino Suzuki coupling and intramolecular amide formation with 2-amino-4-(methoxycarbonyl) phenylboronic acid.[1]

-

Dual Endothelin Receptor Antagonists: This pyrimidine derivative is also a precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist.[6] The synthesis involves coupling with a substituted pyrimidine to form the final drug molecule.

-

Other Pharmaceutical and Agrochemical Applications: The broader class of brominated pyrimidines are widely used in the synthesis of various biologically active molecules, including antiviral and anticancer agents, as well as herbicides and fungicides.[4]

Experimental Protocols

The following are generalized protocols based on established methodologies. Researchers should always first consult the primary literature and perform appropriate risk assessments before undertaking any laboratory work.

Protocol for Minisci-type Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate

This protocol is adapted from a reported synthesis of a closely related analog and illustrates the general principles of the Minisci reaction.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromopyrimidine (1 equivalent), ethyl pyruvate (3 equivalents), and a biphasic solvent system of toluene and water.

-

Addition of Reagents: Add acetic acid to the mixture. In a separate container, dissolve ammonium persulfate (3 equivalents) in water.

-

Initiation of Reaction: Heat the pyrimidine solution to the desired reaction temperature (e.g., 80 °C). Add the ammonium persulfate solution dropwise to the heated mixture over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at the elevated temperature for several hours. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-bromopyrimidine-4-carboxylate.

General Protocol for a Suzuki Coupling Reaction

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

-

Addition of Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired coupled product.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable platform for the synthesis of complex molecular architectures. The development of efficient synthetic routes, such as the Minisci reaction, has further enhanced its accessibility, making it an indispensable tool for drug discovery programs targeting a wide range of therapeutic areas. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key building blocks like this compound in the synthetic chemist's arsenal is set to increase.

References

- Vertex AI Search. (n.d.). This compound, 98% Purity, C6H5BrN2O2, 10 grams.

- AbacipharmTech. (n.d.). This compound.

- UCLA Department of Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

- ChemicalBook. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.

- Chem-Impex. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate.

- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Determining the Solubility of Methyl 5-bromopyrimidine-4-carboxylate for Pharmaceutical Research

Foreword: The Imperative of Solubility in Modern Drug Development

In the journey from a promising chemical entity to a life-saving therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility dictates a compound's ability to be absorbed, distributed, and ultimately, to reach its biological target in sufficient concentration to elicit a therapeutic response.[1][2][3] More than 40% of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a characteristic that can lead to inadequate bioavailability and present significant formulation challenges.[2][3] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a critical step that informs compound selection, guides formulation strategy, and mitigates the risk of late-stage development failures.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Methyl 5-bromopyrimidine-4-carboxylate, a heterocyclic building block of interest in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this guide presents the authoritative methodologies and scientific rationale required to generate this crucial data with high fidelity. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.

Foundational Concepts: Understanding the "Why" Before the "How"

Before embarking on experimental work, it is essential to grasp the theoretical underpinnings of solubility. The solubility of a compound is not a single, immutable value but is dependent on the interplay between its intrinsic properties and the conditions of the solvent system.

Physicochemical Profile of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals. Its structure, featuring a bromine substituent and a methyl ester group, dictates its polarity, potential for hydrogen bonding, and crystal lattice energy—all key determinants of solubility.

-

Structure: The pyrimidine ring is a nitrogen-containing heterocycle. The electronegative nitrogen atoms and the bromine atom introduce polarity.

-

Molecular Weight: A higher molecular weight can often correlate with lower solubility.

-

Hydrogen Bonding: The ester group and ring nitrogens can act as hydrogen bond acceptors, influencing solubility in protic solvents like water and alcohols.

Given the structural similarities to related, documented compounds, it is reasonable to hypothesize that this compound will exhibit limited aqueous solubility and greater solubility in common organic solvents. However, this must be confirmed experimentally.

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

A common pitfall in solubility assessment is the failure to distinguish between thermodynamic and kinetic solubility.[6][7] This distinction is crucial as the two values can differ significantly and have different implications for drug development.[8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions at a specific temperature and pressure. It represents the true, stable saturation point. This value is critical for pre-formulation and formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[10][11] The concentration at which the compound precipitates out is its kinetic solubility. This method is high-throughput and often used in early discovery screening, but the resulting supersaturated solutions are metastable.[6][7] Kinetic solubility values are often higher than thermodynamic ones because the energy barrier to precipitate from a supersaturated solution has not been overcome.[8]

For the rigorous characterization required in drug development, determining the thermodynamic solubility is paramount.

Caption: Thermodynamic vs. Kinetic Solubility Pathways.

Experimental Protocol: The Shake-Flask Method (OECD 105)

The gold standard for determining thermodynamic solubility is the Shake-Flask method, outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105.[12][13][14][15] This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Step 1: Preliminary Test (Optional but Recommended) To estimate the amount of substance to use, add a small, known amount (e.g., 10 mg) to a vial with a known volume of solvent (e.g., 1 mL). Shake vigorously. If it dissolves completely, add more until solid remains. This helps ensure you use sufficient excess in the definitive test without wasting compound.[16]

Step 2: Preparation of Test Solutions

-

Weigh an amount of this compound that is in clear excess of its estimated solubility (e.g., 10-20 mg) into at least three separate glass vials for each solvent to be tested.

-

Accurately add a specified volume of the chosen solvent (e.g., 2 mL) to each vial.

-

Securely cap the vials.

Step 3: Equilibration

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary to ensure equilibrium is reached.[16]

-

To verify equilibrium, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been achieved.[16]

Step 4: Phase Separation and Sampling

-

After equilibration, allow the vials to stand at the test temperature for a short period to let larger particles settle.

-

Centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining fine particulates. Adsorption of the compound to the filter should be checked and accounted for if significant.

Step 5: Quantification by HPLC-UV The concentration of the dissolved compound in the filtered supernatant is determined using a validated HPLC-UV method.

-

Instrument Setup: Use an HPLC system with a suitable column (e.g., C18 reverse-phase) and a UV detector set to the wavelength of maximum absorbance (λmax) for this compound.[17][18]

-

Calibration Curve:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).

-

Create a series of at least five calibration standards by serial dilution of the stock solution with the HPLC mobile phase. The concentration range should bracket the expected solubility of the test samples.

-

Inject each standard onto the HPLC and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.99) are used for quantification.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Record the dilution factor accurately.

-

Inject the diluted sample onto the HPLC and record the peak area.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the original concentration in the saturated solution. This value is the thermodynamic solubility.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and easy comparison.

Solubility Data Table

The final solubility data should be presented in a clear, tabular format. The experiment should be performed in triplicate (n=3) for statistical validity.

| Solvent System | Temperature (°C) | Individual Replicates (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation (SD) |

| Deionized Water | 25 | Data Point 1 | Calculate | Calculate |

| PBS (pH 7.4) | 37 | Data Point 2 | Calculate | Calculate |

| Methanol | 25 | Data Point 3 | Calculate | Calculate |

| Ethanol | 25 | Data Point 4 | Calculate | Calculate |

| Acetonitrile | 25 | Data Point 5 | Calculate | Calculate |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Point 6 | Calculate | Calculate |

| Other relevant solvents... | ... | ... | ... | ... |

| Note: This table is a template. Researchers should populate it with their experimentally determined values. |

Self-Validating Systems and Trustworthiness

The protocol described incorporates self-validating checks to ensure the trustworthiness of the data:

-

Use of Excess Solid: Visually confirming the presence of undissolved solid at the end of the experiment ensures that saturation was achieved.

-

Equilibrium Confirmation: Testing at multiple time points (e.g., 24h vs. 48h) confirms that the system has reached a stable equilibrium.

-

Triplicate Analysis: Performing the experiment in triplicate allows for the calculation of mean and standard deviation, providing confidence in the precision of the result.

-

Validated Analytical Method: The use of a validated HPLC method with a robust calibration curve (R² > 0.99) ensures that the quantification is accurate and reliable.

Conclusion and Further Considerations

This guide provides a robust, authoritative methodology for determining the thermodynamic solubility of this compound. By adhering to the principles of the OECD 105 shake-flask method and employing precise analytical quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process.

Further Considerations:

-

pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on pH. The protocol should be repeated in buffers of different pH values (e.g., pH 2, 5, 7.4, 9) to construct a pH-solubility profile.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used for the experiment and to check for any solution-mediated phase transformations during the equilibration period.[6]

-

Compound Stability: The stability of the compound in the chosen solvent over the duration of the experiment should be confirmed by analyzing for degradants via HPLC.

By systematically addressing these factors, scientists can build a comprehensive understanding of the solubility characteristics of this compound, paving the way for its successful development as a potential therapeutic agent.

References

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- Nanotechnology Industries Association. (2025).

- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

- Drug Discovery News. (2018). Substance solubility. [Link]

- FILAB. Solubility testing in accordance with the OECD 105. [Link]

- Avens Publishing Group. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

- ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

- BMG LABTECH. (2023).

- PubMed. (2012).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

- OECD. Test No.

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Scymaris.

- Situ Biosciences.

- PubChem. Methyl 5-bromo-2-(methylsulfanyl)

- European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

- ChemBK. 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid methyl ester. [Link]

- ResearchGate.

- U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- LookChem.

- LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

- Polish Journal of Food and Nutrition Sciences. (2007). application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. [Link]

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- ACS Omega. (2018).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromopyrimidine-4-carboxylate

Foreword

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. Methyl 5-bromopyrimidine-4-carboxylate (CAS No. 1009826-93-0) serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules.[1] Its utility in creating complex heterocyclic scaffolds, such as kinase inhibitors, necessitates a thorough understanding of its spectroscopic signature.

This guide provides an in-depth analysis of the key spectroscopic data for this compound. It is structured not as a rigid template, but as a practical workflow, mirroring the process of structural elucidation in a modern chemistry laboratory. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the causal logic behind the spectral features and the experimental choices made to acquire them. Every piece of data is a piece of a puzzle; this guide will demonstrate how they fit together to reveal the complete molecular picture.

Molecular Structure and Overview

This compound is a substituted pyrimidine with the molecular formula C₆H₅BrN₂O₂ . The core structure consists of a pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms. This ring is substituted at the 5-position with a bromine atom and at the 4-position with a methyl carboxylate group. The presence of the electron-withdrawing bromine and ester groups, combined with the inherent electronics of the pyrimidine ring, gives the molecule a distinct and predictable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the definitive mapping of the molecular framework.

The experimental data presented here is derived from the characterization of this compound synthesized as a chemical intermediate.[1]

¹H and ¹³C NMR Spectral Data

The following table summarizes the experimentally determined NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃).

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| H2 | 9.20 (s, 1H) | 161.3 |

| H6 | 9.01 (s, 1H) | 156.6 |

| -OCH₃ | 4.03 (s, 3H) | 53.5 |

| C4 | - | 155.3 |

| C5 | - | 118.1 |

| C=O | - | 163.6 |

Interpretation and Mechanistic Insights

-

¹H NMR Analysis : The proton spectrum is remarkably simple and highly informative.

-

The signals at 9.20 ppm (H2) and 9.01 ppm (H6) appear as sharp singlets.[1] Their significant downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atoms within the aromatic pyrimidine ring. The proton at the 2-position (H2), situated between both nitrogens, experiences the strongest deshielding and thus resonates furthest downfield.

-

The singlet at 4.03 ppm integrates to three protons and is characteristic of the methyl ester (-OCH₃) group.[1] Its chemical shift is typical for methyl protons attached to an oxygen atom.

-

The absence of any coupling (all signals are singlets) confirms that the protons on the ring (H2 and H6) do not have adjacent proton neighbors.

-

-

¹³C NMR Analysis : The carbon spectrum corroborates the structure derived from the proton data.

-

The signal at 163.6 ppm is assigned to the carbonyl carbon of the ester, a typical chemical shift for this functional group.[1]

-

The aromatic carbons of the pyrimidine ring appear at 161.3 ppm (C2) , 156.6 ppm (C6) , and 155.3 ppm (C4) .[1] These downfield shifts are characteristic of carbons in an electron-deficient heteroaromatic system. C2 and C6 are directly bonded to protons, while C4 is a quaternary carbon attached to the ester.

-

The carbon bearing the bromine atom, C5 , is found at 118.1 ppm .[1] The "heavy atom effect" of bromine shifts this carbon's resonance upfield relative to the other ring carbons.

-

The methyl ester carbon (-OCH₃ ) resonates at 53.5 ppm , consistent with an sp³-hybridized carbon bonded to an oxygen atom.[1]

-

Visualizing the Assignments

The following diagram illustrates the molecular structure with atom numbering corresponding to the NMR assignments.

Caption: Molecular structure of this compound with NMR numbering.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the residual CDCl₃ signal to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While detailed experimental IR spectra for this specific compound are not widely published, its vibrational modes can be reliably predicted based on the known absorption frequencies of its constituent functional groups.[2] IR spectroscopy excels at confirming the presence of key bonds, particularly the carbonyl group of the ester.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2990 - 2950 | Medium-Weak |

| Ester C=O Stretch | ~1730 - 1715 | Strong |

| Aromatic C=N & C=C Stretches | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

| C-Br Stretch | 680 - 515 | Medium-Strong |

Interpretation

-

C=O Stretch: The most prominent and diagnostic peak is expected to be the strong absorption around 1725 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ester. The conjugation with the pyrimidine ring slightly lowers the frequency from that of a simple alkyl ester.

-

Aromatic Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations within the pyrimidine ring.[2] These are defining features of the heteroaromatic core.

-

C-H Stretches: Weak to medium bands above 3000 cm⁻¹ are due to the C-H stretches of the pyrimidine ring protons. The C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

-

C-O and C-Br Stretches: Strong absorptions in the fingerprint region, particularly between 1300-1100 cm⁻¹, are expected for the C-O stretching of the ester group. The C-Br stretch will appear at a lower frequency, typically below 700 cm⁻¹.

Experimental Workflow: FT-IR Analysis

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the most critical feature is the isotopic signature of bromine.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | 215.96 | Molecular Ion |

| [M]⁺ (with ⁸¹Br) | 217.96 | Molecular Ion Isotope |

| [M - OCH₃]⁺ | 184.9 / 186.9 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 156.9 / 158.9 | Loss of methyl carboxyl radical |

Interpretation

-

Molecular Ion and Isotopic Pattern: The key diagnostic feature in the mass spectrum will be the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion will appear as a pair of peaks (doublet ) of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 216 and 218 for [M+H]⁺ in ESI). This immediately confirms the presence of a single bromine atom in the molecule.

-

Fragmentation: Under electron impact (EI) ionization, common fragmentation pathways would include the loss of the methoxy radical (•OCH₃) to give a fragment ion at m/z ~185/187, or the loss of the entire methyl carboxyl radical (•COOCH₃) to give a fragment at m/z ~157/159. The bromine isotopic pattern would be preserved in these fragments.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ or [M+Na]⁺ adducts and confirm the characteristic bromine isotopic pattern.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the C-H framework, confirming the substitution pattern on the pyrimidine ring. Infrared spectroscopy validates the presence of key functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and, crucially, the presence of a single bromine atom through its distinct isotopic signature. Together, these data provide a comprehensive and self-validating spectroscopic profile essential for any researcher utilizing this important chemical intermediate.

References

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- Abdel-Wahab, B. F., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.

- The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film....

- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.

- ACS Publications. Spectroscopic Investigation on the Interaction of Pyrimidine Derivative....

- Pollastri, M. P., et al. (2025). Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri 'Brain-Eating' Amoeba. ACS Infectious Diseases. (Note: Data is in Supporting Information).

Sources

1H NMR spectrum of Methyl 5-bromopyrimidine-4-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromopyrimidine-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of potent protein kinase CK2 inhibitors, such as CX-5011, underscores the necessity for its unambiguous structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical method for this purpose. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It offers a detailed interpretation of predicted chemical shifts, multiplicities, and coupling constants based on established principles of NMR theory and data from analogous pyrimidine systems. Furthermore, this document outlines a robust, field-proven protocol for acquiring a high-quality spectrum, ensuring researchers can confidently verify the structure and purity of this important synthetic intermediate.

Introduction: Significance in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern pharmacology, present in a wide array of therapeutic agents.[1] this compound has emerged as a particularly valuable intermediate due to its strategic placement of reactive functional groups. The bromine atom at the C5 position and the methyl ester at the C4 position allow for diverse synthetic modifications, such as cross-coupling and amidation reactions. This has been effectively leveraged in the creation of novel therapeutics targeting critical cellular pathways.[1]

Given its role in multi-step synthetic routes, ensuring the structural integrity of this compound is paramount. ¹H NMR spectroscopy provides a rapid, non-destructive, and highly informative method to confirm the identity and purity of the compound, making it an indispensable tool in both academic research and industrial drug development.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. This compound possesses three distinct sets of protons, as illustrated below.

Caption: Molecular Structure of this compound.

The three distinct proton signals expected in the ¹H NMR spectrum are:

-

H2: The proton attached to carbon 2 of the pyrimidine ring.

-

H6: The proton attached to carbon 6 of the pyrimidine ring.

-

-OCH₃: The three protons of the methyl ester group.

Predicted ¹H NMR Spectral Analysis

While an experimental spectrum provides definitive data, a predicted spectrum grounded in established principles offers profound insight into the molecule's electronic structure. The electronegativity of the nitrogen atoms, the ring currents of the aromatic system, and the electron-withdrawing nature of the substituents all play a crucial role in determining the final appearance of the spectrum.[2]

Detailed Peak Assignments

-

H2 Proton (Predicted δ: 9.2 – 9.4 ppm, Doublet)

-

Chemical Shift: The H2 proton is flanked by two highly electronegative nitrogen atoms. This environment results in significant deshielding, pushing its resonance to a very high chemical shift (far downfield). For comparison, the H2 proton in the parent pyrimidine molecule resonates at approximately 9.26 ppm.[3]

-